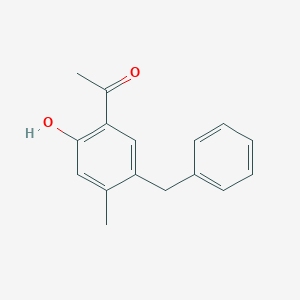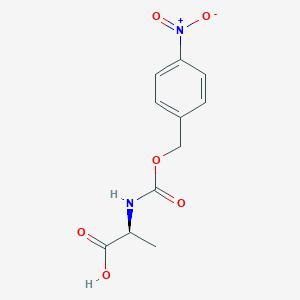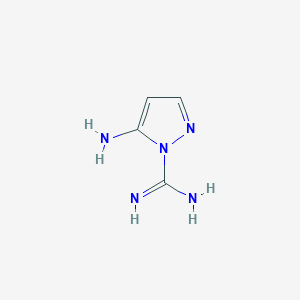
(2,4-dimethylphenyl) cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethylphenyl) cyanate is an organic compound with the molecular formula C9H9NO It is a derivative of cyanic acid, where the hydrogen atom is replaced by a 2,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,4-dimethylphenyl) cyanate can be synthesized through the reaction of cyanic acid with 2,4-dimethylphenol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of cyanic acid 2,4-dimethylphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and scalability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-dimethylphenyl) cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or amines, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethylphenyl) cyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyanic acid 2,4-dimethylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyanic acid, which can then react with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanic acid phenyl ester: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
Cyanic acid 4-methylphenyl ester: Contains a 4-methylphenyl group instead of a 2,4-dimethylphenyl group.
Uniqueness
(2,4-dimethylphenyl) cyanate is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2,4-dimethylphenyl) cyanate |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-9(11-6-10)8(2)5-7/h3-5H,1-2H3 |
InChI-Schlüssel |
BBFPNAQMYBOJLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC#N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)





![1-[6-(Dimethylamino)-3-pyridinyl]ethanone](/img/structure/B1642230.png)






